

Spectroscopic Data of 2-Chloro-3,4-dimethoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name:	2-Chloro-3,4-dimethoxybenzaldehyde
CAS No.:	5417-17-4
Cat. No.:	B052801

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-3,4-dimethoxybenzaldehyde**. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a robust framework for the characterization of this important chemical intermediate. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds.

Introduction

2-Chloro-3,4-dimethoxybenzaldehyde, with the molecular formula $C_9H_9ClO_3$ and a molecular weight of 200.62 g/mol, is a substituted aromatic aldehyde.^[1] Its structure, featuring a chlorinated and doubly methoxylated benzene ring attached to a formyl group, makes it a valuable precursor in the synthesis of various pharmaceutical and organic compounds. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for elucidating its role in subsequent chemical transformations. This guide provides a detailed prediction and interpretation of its key spectroscopic signatures.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **2-Chloro-3,4-dimethoxybenzaldehyde**, the following data are predicted based on established substituent

effects on aromatic systems and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR data are based on the principle of substituent chemical shifts (SCS) on a benzene ring.[2][3]

The ^1H NMR spectrum is expected to show distinct signals for the aldehydic proton, the two aromatic protons, and the two methoxy groups. The chemical shifts are predicted relative to a benzene signal at 7.3 ppm.[2]

Table 1: Predicted ^1H NMR Chemical Shifts for **2-Chloro-3,4-dimethoxybenzaldehyde**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	9.8 - 10.0	Singlet	-
H-5	7.0 - 7.2	Doublet	~8-9
H-6	7.4 - 7.6	Doublet	~8-9
OCH ₃ (C-4)	3.9 - 4.0	Singlet	-
OCH ₃ (C-3)	3.8 - 3.9	Singlet	-

Justification of Predicted ^1H NMR Shifts:

- Aldehyde Proton: The aldehyde proton is highly deshielded and typically appears as a singlet in the 9-10 ppm region.[4]
- Aromatic Protons: The two aromatic protons (H-5 and H-6) are ortho to each other, resulting in a doublet for each signal with a typical ortho-coupling constant of 8-9 Hz. The electron-withdrawing nature of the adjacent chlorine atom and the aldehyde group will deshield H-6 more significantly than H-5, which is influenced by the electron-donating methoxy group at C-4.

- Methoxy Protons: The two methoxy groups will appear as sharp singlets. The methoxy group at C-4 is expected to be slightly downfield compared to the one at C-3 due to the electronic environment.

The ^{13}C NMR spectrum will provide information on all nine carbon atoms in the molecule. The predicted chemical shifts are based on the known shifts of benzaldehyde and the additive effects of the chloro and methoxy substituents.[5]

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-Chloro-3,4-dimethoxybenzaldehyde**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Aldehyde)	188 - 192
C-1	130 - 133
C-2	125 - 128
C-3	148 - 151
C-4	155 - 158
C-5	110 - 113
C-6	127 - 130
OCH ₃ (C-4)	56 - 57
OCH ₃ (C-3)	55 - 56

Justification of Predicted ^{13}C NMR Shifts:

- Carbonyl Carbon: The aldehyde carbonyl carbon is characteristically found at a highly deshielded position, typically between 190 and 195 ppm.[5]
- Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the electron-donating methoxy groups (C-3 and C-4) will be significantly downfield. The carbon attached to the chlorine atom (C-2) will also be downfield. The ipso-carbon (C-1) to the aldehyde group will be in the typical range for substituted benzenes. The remaining aromatic carbons (C-5 and C-6) will have shifts

determined by the combined electronic effects of the substituents. The out-of-plane methoxy groups can lead to atypical downfield shifts for the methoxy carbons themselves (~62 ppm instead of the more typical ~56 ppm).[6][7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For **2-Chloro-3,4-dimethoxybenzaldehyde**, the key diagnostic peaks are expected in the carbonyl and aromatic regions.

Table 3: Predicted Key IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H stretch (Aldehyde)	2820-2850 and 2720-2750	Medium, Sharp
C=O stretch (Aldehyde)	1685-1705	Strong, Sharp
C=C stretch (Aromatic)	1580-1600 and 1450-1500	Medium to Strong
C-O stretch (Aryl ether)	1250-1280 and 1020-1040	Strong
C-Cl stretch	700-800	Medium to Strong

Justification of Predicted IR Bands:

- Aldehyde Group: Aromatic aldehydes typically show a strong C=O stretching vibration at a lower frequency (1685-1705 cm⁻¹) compared to saturated aldehydes due to conjugation.[8][9][10] The characteristic C-H stretch of the aldehyde group appears as two weak to medium bands around 2830 cm⁻¹ and 2720 cm⁻¹. [11][12]
- Aromatic Ring: The C=C stretching vibrations of the aromatic ring will give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.
- Methoxy Groups: The strong C-O stretching of the aryl ether linkages will be prominent in the fingerprint region.
- Chloro Group: The C-Cl stretch is expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Fragmentation Pattern:

- Molecular Ion (M^+): The mass spectrum is expected to show a molecular ion peak at m/z 200. Due to the presence of the chlorine atom, an $M+2$ peak at m/z 202 with an intensity of approximately one-third of the M^+ peak will be observed, which is characteristic of a monochlorinated compound.[\[13\]](#)
- Key Fragments:
 - Loss of H radical ($M-1$): A peak at m/z 199 corresponding to the loss of the aldehydic hydrogen radical is expected.
 - Loss of CO ($M-28$): A peak at m/z 172 resulting from the loss of carbon monoxide from the aldehyde group is a common fragmentation pathway for benzaldehydes.
 - Loss of CH_3 radical ($M-15$): Fragmentation of the methoxy groups can lead to a peak at m/z 185.
 - Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring can lead to a fragment corresponding to the chloro-dimethoxybenzoyl cation.

Experimental Methodologies

To obtain the actual spectroscopic data for **2-Chloro-3,4-dimethoxybenzaldehyde**, the following standard experimental protocols should be followed.

Sample Preparation

A pure, solid sample of **2-Chloro-3,4-dimethoxybenzaldehyde** should be used. The compound appears as a beige-yellow to beige crystalline powder.[\[1\]](#)

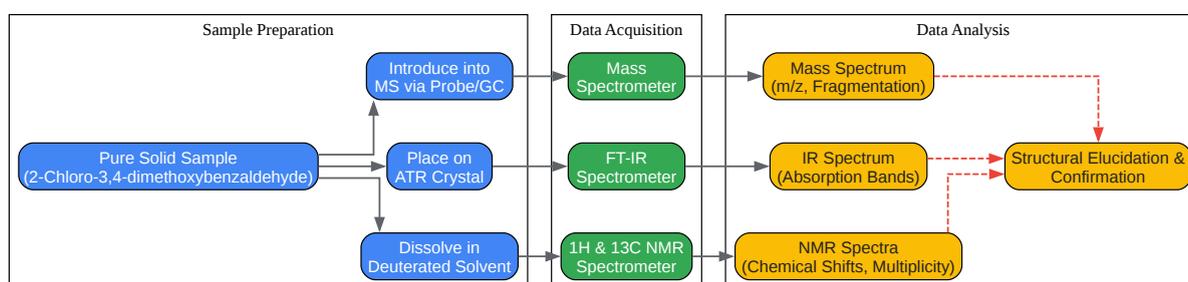
- NMR: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). Tetramethylsilane (TMS) is typically used as an internal standard (0

ppm).[5]

- IR (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- MS (EI): Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC). Electron ionization (EI) at 70 eV is a standard method for generating fragments.[14]

Data Acquisition Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound.

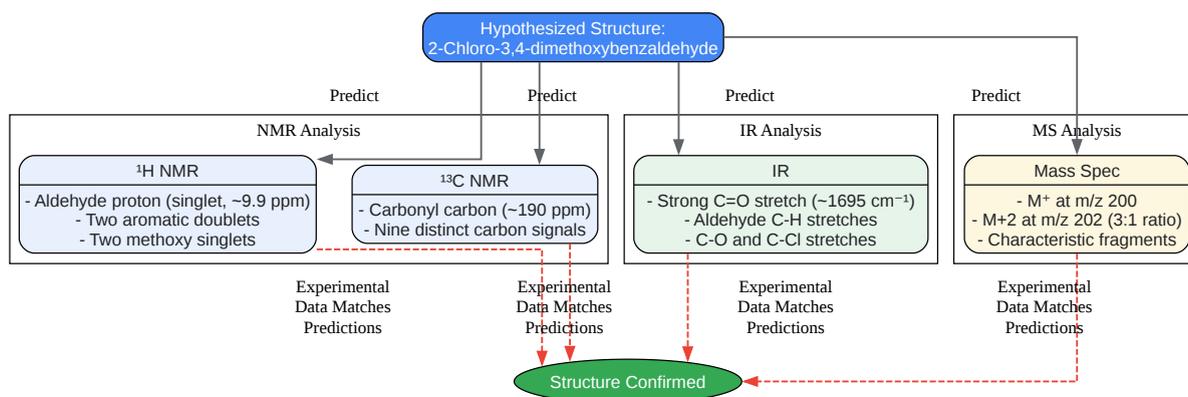


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Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

Structural Confirmation Pathway

The following diagram outlines the logical pathway for confirming the structure of **2-Chloro-3,4-dimethoxybenzaldehyde** using the predicted spectroscopic data.



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Caption: Logical flow for structural confirmation using predicted spectroscopic data.

Conclusion

This technical guide provides a detailed and scientifically grounded prediction of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for **2-Chloro-3,4-dimethoxybenzaldehyde**. By leveraging established principles of spectroscopy and comparative data from analogous structures, this document serves as a valuable resource for the identification and characterization of this compound in a research and development setting. The provided experimental protocols offer a clear path for obtaining and validating this critical data.

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